7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are essential heterocyclic aromatic compounds that serve critical roles in biochemistry, particularly as building blocks of nucleotides in deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). This compound features an isopentyl group, a pyrrolidine moiety, and a methyl group attached to the purine structure, which may influence its biological activity and interactions with various molecular targets.
7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is classified as a purine derivative. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of 7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Industrial production may utilize batch or continuous flow reactors to optimize parameters such as temperature, pressure, and reaction time. Purification techniques like crystallization or chromatography are employed to isolate the desired product effectively.
The molecular structure of 7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione consists of a purine core with distinct substituents:
The compound's molecular formula is C13H18N4O2, with a molecular weight of approximately 262.31 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming its structure .
7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical transformations:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation processes and reducing agents such as lithium aluminum hydride for reduction reactions. The outcomes depend significantly on reaction conditions and the nature of substituents involved .
The mechanism of action for 7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione likely involves interactions with specific enzymes or receptors:
The compound exhibits properties typical of purines, such as solubility in polar solvents due to its heteroatoms and potential hydrogen bonding capabilities.
Key chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of nitrogen atoms in the purine ring. Its stability under various pH conditions suggests potential applications in drug formulation .
7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has potential scientific applications in:
Purines constitute fundamental components of nucleic acids (adenine and guanine), energy currency molecules (ATP, GTP), and cellular cofactors (NAD, FAD) [1] [3]. Their inherent biological significance stems from several key properties:
In drug discovery, synthetic purine derivatives exploit these native interactions while introducing modifications to enhance target specificity and pharmacokinetic properties. Notable therapeutic applications include:
Table 1: Therapeutic Applications of Purine Derivatives
Therapeutic Area | Example Compounds | Molecular Targets |
---|---|---|
Oncology | 6-Mercaptopurine, 2,6-Diaminopurine | DNA synthesis enzymes, Kinases |
Antiviral Therapy | 9-(β-D-Arabinofuranosyl)adenine (Ara-A) | Viral polymerases |
Kinase Inhibition | 2,6,9-Trisubstituted purines | Bcr-Abl, BTK kinases |
Neuropharmacology | Caffeine, Theophylline | Adenosine receptors |
Research demonstrates that substitutions at the C-2, C-6, N-7, and C-8 positions significantly influence biological activity. For instance, 2,6,9-trisubstituted purines exhibit enhanced binding affinity toward Bruton's tyrosine kinase (BTK) and Abl kinase – targets in leukemia therapy. Fluorine atoms at the 2-position and lipophilic groups at the 6-position particularly enhance kinase inhibition potency [4]. Similarly, 7-substituted purines like 7-isopentyl derivatives display unique interactions with metabolic enzymes and receptor systems due to steric and electronic effects [2] [7].
The compound 7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione (Molecular Formula: C₁₅H₂₃N₅O₂; Molecular Weight: 305.38 g/mol) features three strategically positioned substituents that confer distinct physicochemical and pharmacological properties [2]:
7-Isopentyl Group (C₅H₁₁):The branched alkyl chain (3-methylbutyl) at N-7 enhances lipophilicity (calculated LogP ≈ 2.8) and membrane permeability. N-7 alkylation shifts tautomer equilibrium toward the 1H,3H-dione form, promoting planarity of the pyrimidinedione ring and facilitating stacking interactions. Compared to shorter alkyl chains, the isopentyl group creates a steric niche that may influence binding pocket selectivity in enzymes like phosphodiesterases or kinases [7].
3-Methyl Group (CH₃):Methylation at N-3 blocks protonation at this site, increasing metabolic stability against deaminases and oxidases. This modification also reduces hydrogen-bond donor capacity, potentially shifting molecular recognition toward hydrophobic protein domains. Crystallographic studies of analogous 3-methylpurines reveal restricted rotation about the N-3—C-2 bond, enforcing a coplanar orientation of the imidazole ring [2].
8-(Pyrrolidin-1-yl) Moiety (C₄H₈N):The tertiary amine at C-8 disrupts aromaticity in the imidazole ring, increasing electron density at N-7 and C-6. Pyrrolidine introduces:
Table 2: Physicochemical Properties of Key Substituents
Substituent Position | Chemical Group | Electron Effect | Stereochemical Impact | Biological Implications |
---|---|---|---|---|
N-7 | Isopentyl (3-methylbutyl) | Moderate +I effect | Creates hydrophobic pocket | Enhanced membrane penetration |
N-3 | Methyl | Weak +I effect | Enforces ring coplanarity | Metabolic stabilization |
C-8 | Pyrrolidin-1-yl | Strong +M effect | Introduces conformational flexibility | Target selectivity modulation |
Synthetic accessibility of this compound involves multi-step sequences, typically beginning with condensation reactions to form the purine core, followed by nucleophilic substitutions. The 8-(pyrrolidin-1-yl) group is installed via aromatic nucleophilic substitution, exploiting the inherent electrophilicity of C-8 in purine systems activated by electron-withdrawing groups at C-2 and C-6. Subsequent N-7 alkylation with 1-bromo-3-methylbutane and N-3 methylation completes the synthesis [2] [7].
The strategic incorporation of both lipophilic (isopentyl) and polar basic (pyrrolidine) groups creates a bifunctional pharmacophore capable of simultaneous interactions with hydrophobic pockets and acidic residues in target proteins. This balance is critical for optimizing ligand efficiency while maintaining solubility – a key challenge in purine-based drug design [4] [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1